molecular formula C8H10BrF2NO B14873391 4-(Bromomethyl)-1-cyclopropyl-3,3-difluoropyrrolidin-2-one

4-(Bromomethyl)-1-cyclopropyl-3,3-difluoropyrrolidin-2-one

Cat. No.: B14873391
M. Wt: 254.07 g/mol
InChI Key: RSUNTFWLEICCDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Bromomethyl)-1-cyclopropyl-3,3-difluoropyrrolidin-2-one is a synthetic organic compound that features a bromomethyl group attached to a cyclopropyl ring, along with two fluorine atoms on a pyrrolidin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-cyclopropyl-3,3-difluoropyrrolidin-2-one typically involves multiple steps. One common method starts with the preparation of the cyclopropyl ring, followed by the introduction of the bromomethyl group and the difluoropyrrolidin-2-one moiety. The reaction conditions often involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-cyclopropyl-3,3-difluoropyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-cyclopropyl-3,3-difluoropyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The cyclopropyl and difluoropyrrolidin-2-one rings contribute to the compound’s stability and reactivity, allowing it to modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-1-cyclopropyl-3,3-difluoropyrrolidin-2-one is unique due to the combination of its bromomethyl, cyclopropyl, and difluoropyrrolidin-2-one moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C8H10BrF2NO

Molecular Weight

254.07 g/mol

IUPAC Name

4-(bromomethyl)-1-cyclopropyl-3,3-difluoropyrrolidin-2-one

InChI

InChI=1S/C8H10BrF2NO/c9-3-5-4-12(6-1-2-6)7(13)8(5,10)11/h5-6H,1-4H2

InChI Key

RSUNTFWLEICCDG-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC(C(C2=O)(F)F)CBr

Origin of Product

United States

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